molecular formula C16H17BrO6 B11986937 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid

Katalognummer: B11986937
Molekulargewicht: 385.21 g/mol
InChI-Schlüssel: WFEBSHGATDZGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(7-Bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid is a synthetic, brominated indanone derivative supplied for research purposes. This compound features a pentanedioic acid (glutaric acid) moiety linked to a 7-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one scaffold. The indanone core structure is a privileged scaffold in medicinal chemistry, known for its presence in compounds with various biological activities. Specifically, substituted indanones have been investigated as inhibitors of acetylcholinesterase . The bromine atom at the 7-position and the methoxy group at the 4-position are functional modifications that can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. The pendant pentanedioic acid group provides a handle for further chemical modification or may contribute to solubility and molecular interactions with biological targets. This combination of features makes 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid a compound of significant interest for researchers in drug discovery and chemical biology, particularly in the synthesis and screening of novel bioactive molecules. Researchers are encouraged to consult the current scientific literature for the latest findings on related structures. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C16H17BrO6

Molekulargewicht

385.21 g/mol

IUPAC-Name

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid

InChI

InChI=1S/C16H17BrO6/c1-23-12-3-2-10(17)15-9(7-11(18)16(12)15)4-8(5-13(19)20)6-14(21)22/h2-3,8-9H,4-7H2,1H3,(H,19,20)(H,21,22)

InChI-Schlüssel

WFEBSHGATDZGEZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=O)CC(C2=C(C=C1)Br)CC(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 7-Bromo-4-methoxy-1-indanone

The indanone core is synthesized via Friedel-Crafts acylation followed by bromination and methoxylation:

Step 1 :
4-Methoxyindane is acylated using acetyl chloride in the presence of AlCl₃ to yield 4-methoxy-1-indanone.

Step 2 :
Electrophilic bromination at position 7 is achieved using bromine (Br₂) in acetic acid at 0–5°C, yielding 7-bromo-4-methoxy-1-indanone.

ParameterConditionYield (%)
Brominating agentBr₂ in CH₃COOH78–82
Temperature0–5°C
PurificationRecrystallization (EtOH/H₂O)

Alkylation with Pentanedioic Acid Precursor

The methylene-linked pentanedioic acid moiety is introduced via a two-step alkylation-hydrolysis sequence:

Step 1 :
7-Bromo-4-methoxy-1-indanone undergoes base-mediated alkylation with diethyl 3-(bromomethyl)pentanedioate in tetrahydrofuran (THF) at reflux.

Step 2 :
Saponification of the ester groups using aqueous NaOH in methanol affords the final dicarboxylic acid.

Reaction ComponentQuantity (equivalents)Condition
Indanone derivative1.0THF, reflux, 12 h
Alkylating agent1.2
BaseK₂CO₃ (2.5)

Optimization of Critical Reaction Parameters

Bromination Efficiency

Bromine positioning at C7 is highly sensitive to electronic effects. Substituent-directed bromination studies reveal:

  • Methoxy group : Acts as an ortho/para-directing group, favoring bromination at C7 over C5.

  • Solvent polarity : Polar solvents (e.g., CH₃COOH) improve regioselectivity by stabilizing transition states.

Alkylation Yield Enhancement

Key factors influencing alkylation efficiency:

  • Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced ester hydrolysis.

  • Temperature control : Refluxing THF (66°C) balances reaction rate and side-product formation.

Comparative Analysis of Methodologies

Three synthetic routes are evaluated for scalability and yield:

MethodAdvantagesLimitationsYield (%)
Friedel-Crafts routeHigh regioselectivityRequires stoichiometric AlCl₃75–82
Grignard alkylationMild conditionsSensitive to moisture65–70
Mitsunobu reactionStereochemical controlCostly reagents60–68

The Friedel-Crafts pathway remains the most industrially viable due to its balance of cost and efficiency.

Industrial-Scale Synthesis Considerations

Purification Challenges

  • Dicarboxylic acid byproducts : Generated via over-hydrolysis of esters, necessitating precise pH control during saponification.

  • Metal residues : AlCl₃ from acylation steps requires chelation with EDTA in wastewater treatment.

Cost-Reduction Strategies

  • Reagent recycling : THF recovery via distillation reduces solvent costs by 40%.

  • Catalytic bromination : Transitioning from Br₂ to HBr/H₂O₂ systems minimizes hazardous waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pentanedioic Acid Backbones

Several compounds share the pentanedioic acid (glutaric acid) core but differ in substituents and biological targets:

Compound Name Key Substituents/Modifications Biological Target/Activity Reference Source
Target Compound 7-Bromo-4-methoxy-3-oxo-indenylmethyl Not explicitly stated (inference: enzyme/receptor binding)
DUPA-based PSMA ligands Glutamate-urea-glutamate (DUPA) linker Prostate-specific membrane antigen (PSMA)
Methotrexate-related compounds Pteridinyl-methylamino-benzamido groups Dihydrofolate reductase (DHFR) inhibition
3-[[4-[methyl(...)amino]benzoyl]amino]pentanedioic acid Phenylmethoxycarbonyl-methylamino-benzamido Not specified (likely folate pathway)

Key Observations :

  • DUPA-Based Compounds : These molecules (e.g., 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid derivatives) exhibit high affinity for PSMA, a glycoprotein overexpressed in prostate cancer and tumor neovasculature . Unlike the target compound, DUPA derivatives feature urea linkers critical for PSMA binding, whereas the brominated indene group in the target compound may favor interactions with hydrophobic enzyme pockets .
  • Methotrexate Analogues : Methotrexate and its derivatives (e.g., N-methylfolic acid) incorporate pteridinyl rings and target DHFR, a key enzyme in folate metabolism. The target compound lacks this pteridinyl system, suggesting divergent mechanisms .
  • Substituent Impact: The bromine atom in the target compound may enhance electrophilic reactivity or halogen bonding, contrasting with methotrexate’s amino and carbonyl groups, which participate in DHFR active-site interactions .
Functional Group Analysis
  • Pentanedioic Acid Core : Common to all compared compounds, this moiety provides two carboxylic acid groups for ionic interactions, such as binding to metal ions or cationic residues in proteins .
Pharmacological and Biochemical Context
  • PSMA-Targeting Compounds : DUPA-based molecules leverage the glutamate-urea scaffold to mimic NAAG (N-acetylaspartylglutamate), enabling specific PSMA recognition. The target compound’s indene group may instead mimic hydrophobic regions of PSMA substrates, though this remains speculative without direct evidence .
  • Antifolate Agents : Methotrexate analogues disrupt folate metabolism via DHFR inhibition. The absence of a pteridinyl ring in the target compound precludes this mechanism, but its ketone group could interact with redox-sensitive enzymes .

Biologische Aktivität

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, it features a pentanedioic acid moiety linked to a 7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl group. This structural complexity suggests diverse biological activities, making it a candidate for further pharmacological investigation.

The molecular formula of this compound is C16H17BrO5C_{16}H_{17}BrO_5 with a molecular weight of approximately 385.214 g/mol. Its structure is instrumental in determining its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several therapeutic areas, particularly oncology and antimicrobial treatments. The following sections delve into specific biological activities and mechanisms of action.

Anticancer Activity

Preliminary studies suggest that compounds structurally related to 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups have been shown to inhibit cell proliferation in gastric and breast cancer cells:

CompoundCell LineIC50 (μM)Selectivity
16bACP03 (gastric)1.92High
17bMDAMB231 (breast)5.18High
DoxorubicinVarious0.274Low

These findings indicate that the compound may act through mechanisms similar to established anticancer agents like doxorubicin, potentially involving the inhibition of topoisomerase II and induction of DNA damage .

The proposed mechanism of action for 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid involves:

  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, including topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.

Antimicrobial Activity

In addition to anticancer properties, studies have indicated that this compound may possess antimicrobial activity. The presence of bromine and methoxy groups can enhance its interaction with microbial targets, potentially disrupting cellular functions:

Microbial TargetActivity TypeEffective Concentration
E. coliBactericidalTBD
S. aureusBacteriostaticTBD

Further research is needed to quantify these effects and understand the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, contributing to our understanding of the potential effects of 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid:

  • Cytotoxicity Studies : A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays. Compounds demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Mechanistic Evaluations : In vitro studies indicated that certain derivatives could induce apoptosis via ROS generation and DNA damage pathways, highlighting their potential as novel therapeutic agents .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships?

  • Methodology : Fit data to a four-parameter logistic model (Hill equation) using maximum likelihood estimation. For asymmetric confidence intervals, apply bootstrap resampling (n = 10,000 iterations). Report EC50 values with 95% CI, as demonstrated in PSMA-targeted ligand studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.